Sodium aluminium phosphate, acidic

Description

Properties

IUPAC Name |

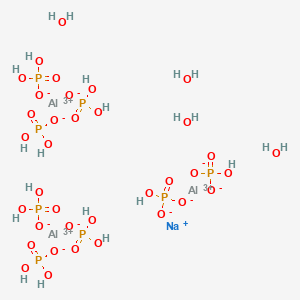

trialuminum;sodium;dihydrogen phosphate;hydrogen phosphate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Al.Na.8H3O4P.4H2O/c;;;;8*1-5(2,3)4;;;;/h;;;;8*(H3,1,2,3,4);4*1H2/q3*+3;+1;;;;;;;;;;;;/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQWMJSNEUUJAY-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Na+].[Al+3].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3H22NaO36P8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872525 | |

| Record name | Sodium aluminum phosphate (tetrahydrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odourless powder | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Insoluble in water. Soluble in hydrochloric acid | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

10305-76-7 | |

| Record name | Sodium aluminium phosphate, acidic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminum phosphate (tetrahydrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N091Y877O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aluminium phosphate, acidic, is typically prepared by combining alumina, phosphoric acid, and sodium hydroxide. The reaction conditions involve controlled pH and temperature to ensure the formation of the desired compound .

Industrial Production Methods: In industrial settings, sodium aluminium phosphate is produced by mixing sodium carbonate, aluminium hydroxide, and phosphoric acid in a reaction vessel with a water content of around 30%. The resulting mixture is then spray-dried to obtain the final product .

Types of Reactions:

Oxidation and Reduction: Sodium aluminium phosphate does not typically undergo oxidation or reduction reactions under normal conditions.

Substitution: It can participate in substitution reactions where phosphate groups are replaced by other anions.

Decomposition: Upon heating, it decomposes to release carbon dioxide, which is crucial for its role in baking.

Common Reagents and Conditions:

Reagents: Sodium hydroxide, phosphoric acid, aluminium hydroxide.

Conditions: Controlled pH and temperature, typically involving heating to facilitate decomposition.

Major Products:

Carbon Dioxide: Released during the decomposition reaction.

Scientific Research Applications

Applications in the Food Industry

Sodium aluminium phosphate serves multiple functions in food production:

-

Leavening Agent :

- SALP is primarily used as a leavening acid in baking powders. It reacts with sodium bicarbonate to produce carbon dioxide, which helps baked goods rise. It is especially effective in self-rising flour and pancake mixes.

- Neutralizing Value : The neutralizing value of SALP allows for precise control over the pH of baked products, enhancing texture and flavor .

- Dough Conditioning :

- Acidulant :

- Safety Profile :

Applications in Ceramics and Glass Manufacturing

Sodium aluminium phosphate also plays a crucial role outside the food industry:

- Fluxing Agent :

- Improved Process Efficiency :

Dietary Toxicity Study

A six-month study on beagle dogs administered dietary sodium aluminium phosphate at varying concentrations (0%, 0.3%, 1.0%, and 3.0%) revealed no significant toxicological effects. Parameters such as body weight, food consumption, and organ health showed no adverse changes, highlighting the compound's safety for consumption at specified levels .

Baking Powder Efficacy

In controlled baking experiments, pancakes made with sodium aluminium phosphate demonstrated superior texture and rise compared to those made without it. The study confirmed that pancakes containing SALP had optimal volume and crumb structure due to effective gas release during baking .

Mechanism of Action

The primary mechanism of action of sodium aluminium phosphate, acidic, in baking involves its reaction with baking soda to produce carbon dioxide. This reaction occurs upon heating and is essential for the leavening process in baked goods. The compound’s ability to release carbon dioxide at baking temperatures rather than at room temperature makes it particularly useful in baking applications .

Comparison with Similar Compounds

Aluminum Sulphates (E 520–523)

Aluminum sulphates (E 520–523) include compounds like aluminum sulfate (E 520) and aluminum ammonium sulfate (E 523) . These are used as stabilizers and firming agents in confectionery and processed vegetables.

Key Differences :

- SALP is tailored for leavening, while aluminum sulphates stabilize textures.

- SALP’s neurotoxicity NOAEL is lower than aluminum sulphates’ subchronic NOAEL, reflecting differences in study focus .

Sodium Aluminium Phosphate, Basic (E 541(ii))

The basic variant (E 541(ii)) shares the E number with SALP but has distinct properties:

Key Differences :

Aluminum Phosphate (AlPO₄)

Aluminum phosphate (AlPO₄) is an inorganic compound used in pharmaceuticals (e.g., antacids) and industrial catalysts .

Key Differences :

Sodium Aluminum Sulfate

Sodium aluminum sulfate (NaAl(SO₄)₂·12H₂O) is a double sulfate used in baking powders.

Key Differences :

- Reaction Speed : Sodium aluminum sulfate reacts faster than SALP, requiring precise formulation in baking .

Toxicological and Regulatory Considerations

- Bioavailability : SALP’s aluminum absorption is <1% in mammals, similar to other aluminum compounds . However, guinea pig studies showed elevated bone aluminum levels with SALP compared to chow diets .

- Safety Thresholds : The EFSA Panel established a tolerable weekly intake (TWI) of 1 mg Al/kg bw/week for all aluminum sources, emphasizing cumulative exposure risks .

Biological Activity

Sodium aluminium phosphate (acidic), also known as E541, is a compound commonly used as a food additive, particularly as a leavening agent. Its biological activity, particularly in terms of toxicity and absorption, has been the subject of various studies. This article presents a detailed overview of its biological activity, including case studies and research findings.

Sodium aluminium phosphate (acidic) has the chemical formula . It is recognized for its role in food technology as an emulsifier and leavening agent. The compound is generally regarded as safe (GRAS) by the FDA when used within prescribed limits.

Animal Studies

- Beagle Dog Study : A significant study conducted on beagle dogs involved dietary administration of sodium aluminium phosphate at concentrations of 0%, 0.3%, 1.0%, and 3.0% over six months. The results indicated no significant toxicological effects across all treatment groups. There were no notable differences in body weights, food consumption, or blood chemistry compared to control groups .

- Mice Study : Historical data from a study by Schaeffer et al. (1928) indicated that mice fed bread containing sodium aluminium phosphate exhibited decreased offspring numbers and increased mortality rates in the first week of life. The ovaries of these mice showed a high number of atretic follicles, suggesting reproductive toxicity .

- Rats and Bioavailability : Research investigating the oral bioavailability of aluminum from sodium aluminium phosphate revealed that approximately 0.12% of aluminum was absorbed when rats were fed biscuits containing this compound. This low absorption rate indicates minimal systemic exposure under typical dietary conditions .

The biological activity of sodium aluminium phosphate can be attributed to its interactions within the gastrointestinal tract:

- Aluminum Absorption : Sodium aluminium phosphate can bind dietary phosphorus in the intestine, potentially leading to decreased phosphorus absorption and increased calcium loss . This mechanism is particularly relevant for individuals with renal impairment, who may experience aluminum overload due to reduced clearance capabilities .

- Neurotoxicity Concerns : While acute toxicity is low, chronic exposure to aluminum compounds has raised concerns about neurotoxicity and potential links to neurodegenerative diseases such as Alzheimer's disease. However, studies have not consistently demonstrated a causal relationship between dietary aluminum intake and neurotoxicity .

Summary of Research Findings

Regulatory Status

Sodium aluminium phosphate is permitted for use in specific food products under strict regulatory guidelines. The European Food Safety Authority (EFSA) has evaluated its safety and concluded that it poses no significant risk when used according to established guidelines . The no-observed-adverse-effect-level (NOAEL) for subchronic exposure has been determined to be 52 mg Al/kg body weight per day in rats and 90 mg Al/kg body weight per day in dogs .

Q & A

Q. Experimental Design :

- Dosage : Use graded doses (e.g., 50–500 mg/kg/day) to establish NOAEL (No Observed Adverse Effect Level).

- Endpoints : Measure aluminum levels in tissues (kidney, brain, bone) via graphite furnace atomic absorption spectroscopy (GFAAS). Assess renal function (creatinine clearance) and histopathology .

- Controls : Include groups exposed to aluminum chloride for comparative bioavailability studies .

Methodological Insight : Radiolabeled ²⁶Al tracers can enhance sensitivity in bioavailability studies, allowing precise tracking of aluminum absorption and distribution .

What methodological approaches resolve contradictions between in vitro and in vivo studies regarding SAlP’s impact on phosphate metabolism?

Advanced Research Question

While in vitro studies suggest SAlP may inhibit intestinal phosphate absorption, in vivo data from healthy mammals show no significant disruption, likely due to compensatory mechanisms . Contradictions arise from differences in pH, matrix complexity, and dosing regimes.

Q. Resolution Strategies :

- Dynamic Models : Use intestinal perfused rat models to simulate physiological pH and luminal conditions.

- Omics Integration : Combine metabolomics (e.g., urinary phosphate excretion) with transcriptomics to identify regulatory pathways .

- Dose-Response Analysis : Compare acute vs. chronic exposure effects using isocaloric diets with varying SAlP concentrations .

Methodological Insight : Employ phosphate-specific fluorescent probes (e.g., Phosphate Sensor PBP) to monitor real-time phosphate flux in intestinal epithelial cells .

How does the pH dependency of aluminium-phosphate complexes influence SAlP’s behavior in different biological matrices?

Advanced Research Question

Aluminium-phosphate solubility is highly pH-dependent:

- Acidic Conditions (pH <4) : Al³⁺ ions dominate, increasing bioavailability .

- Neutral/Basic Conditions (pH 6–8) : Insoluble AlPO₄ forms, reducing absorption .

Methodological Insight : Use buffer systems (e.g., sodium acetate-acetic acid vs. phosphate buffers) to simulate gastrointestinal or extracellular conditions. Monitor speciation via X-ray absorption near-edge structure (XANES) spectroscopy .

What advanced characterization techniques are suitable for studying SAlP’s interaction with dietary components?

Advanced Research Question

- Synchrotron-Based Spectroscopy : X-ray fluorescence (XRF) mapping to localize aluminum in baked goods or biological tissues .

- Solid-State NMR : Probe Al-O-P bonding dynamics in SAlP-containing matrices .

- High-Resolution Mass Spectrometry (HRMS) : Identify SAlP-derived metabolites in urine or serum .

Methodological Insight : Couple these techniques with computational modeling (e.g., density functional theory) to predict interaction mechanisms with proteins or polysaccharides .

What are the optimal conditions for synthesizing SAlP with specific reactivity profiles for leavening applications?

Basic Research Question

SAlP is synthesized by reacting aluminum hydroxide, phosphoric acid, and sodium hydroxide under controlled conditions:

- Temperature : 80–100°C for 4–6 hours .

- Stoichiometry : Adjust Na:Al:PO₄ ratios to tailor CO₂ release profiles .

Methodological Insight : Use reaction calorimetry to optimize exothermic phases and prevent unwanted byproducts (e.g., basic sodium phosphates) .

How do interlaboratory variations in ICP-MS methodologies affect the comparability of aluminium uptake data from SAlP exposure studies?

Advanced Research Question

Discrepancies arise from differences in:

- Sample Digestion : Open-vessel vs. closed-vessel systems yield varying aluminum recovery rates .

- Internal Standards : Use scandium (Sc) or yttrium (Y) to correct for matrix effects .

Methodological Insight : Participate in proficiency testing programs (e.g., FAPAS®) to harmonize protocols and validate detection limits (≤0.1 µg/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.